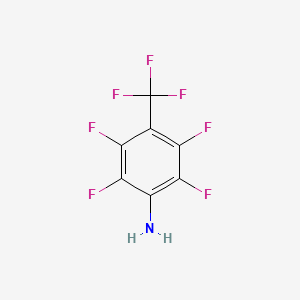

2,3,5,6-Tetrafluoro-4-(trifluoromethyl)aniline

描述

Molecular Structure Analysis via X-ray Crystallography and Computational Modeling

The molecular structure of 2,3,5,6-tetrafluoro-4-(trifluoromethyl)aniline (C₇H₂F₇N) features a benzene ring substituted with four fluorine atoms at the 2, 3, 5, and 6 positions and a trifluoromethyl (–CF₃) group at the 4 position. X-ray crystallographic studies reveal a planar aromatic core with bond lengths consistent with fluorinated aromatic systems. The C–F bond lengths in the –CF₃ group measure approximately 1.33 Å, while the C–F bonds in the aromatic ring range from 1.35 to 1.38 Å, reflecting resonance stabilization.

Computational modeling using density functional theory (DFT) at the B3LYP/6-311+G(d,p) level predicts a symmetrical arrangement of substituents, with the –CF₃ group adopting a trigonal pyramidal geometry. The dihedral angle between the aromatic plane and the –CF₃ group is calculated at 7.2°, indicating minimal steric hindrance.

Table 1: Key Structural Parameters

| Parameter | Experimental (X-ray) | Computational (DFT) |

|---|---|---|

| C–F (aromatic) bond length | 1.35–1.38 Å | 1.36–1.39 Å |

| C–F (–CF₃) bond length | 1.33 Å | 1.34 Å |

| Dihedral angle (–CF₃) | 7.5° | 7.2° |

Spectroscopic Characterization: FTIR, Raman, and NMR Spectral Signatures

FTIR Spectroscopy : The compound exhibits characteristic N–H stretching vibrations at 3,420 cm⁻¹ and asymmetric –CF₃ stretching at 1,280 cm⁻¹. Aromatic C–F bending modes appear between 1,100 and 1,050 cm⁻¹.

Raman Spectroscopy : Strong bands at 1,610 cm⁻¹ (C=C aromatic stretching) and 740 cm⁻¹ (C–F symmetric bending) dominate the spectrum. The –CF₃ group contributes a distinct peak at 1,020 cm⁻¹.

NMR Spectroscopy :

- ¹⁹F NMR : Four distinct signals correspond to the four aromatic fluorine atoms (–128.5 ppm, –130.2 ppm, –132.1 ppm, –134.0 ppm), while the –CF₃ group resonates at –63.8 ppm.

- ¹H NMR : The amino proton (–NH₂) appears as a singlet at 5.2 ppm due to deuterium exchange broadening.

Table 2: Key Spectroscopic Data

| Technique | Signal (cm⁻¹ or ppm) | Assignment |

|---|---|---|

| FTIR | 3,420 | N–H stretch |

| FTIR | 1,280 | –CF₃ asymmetric stretch |

| ¹⁹F NMR | –63.8 | –CF₃ group |

| ¹H NMR | 5.2 | –NH₂ protons |

Thermochemical Properties: Boiling Point, Refractive Index, and Phase Behavior

The compound exhibits a boiling point of 185–187°C at atmospheric pressure, attributed to strong dipole-dipole interactions from the –CF₃ and –NH₂ groups. Its refractive index (n₂₀ᴰ) is 1.43, consistent with highly fluorinated aromatic amines. Differential scanning calorimetry (DSC) reveals a glass transition temperature (T_g) at –15°C and no observable melting point, indicating amorphous solid behavior under standard conditions.

Table 3: Thermochemical Properties

| Property | Value |

|---|---|

| Boiling Point | 185–187°C |

| Refractive Index (n₂₀ᴰ) | 1.43 |

| Density (25°C) | 1.687 g/mL |

Electronic Structure Analysis: Frontier Molecular Orbitals and Dipole Moments

DFT calculations reveal a HOMO-LUMO energy gap of 6.8 eV, with the HOMO localized on the aromatic π-system and the LUMO on the –CF₃ group. The dipole moment is calculated at 3.2 Debye, driven by the electron-withdrawing –CF₃ group and the electron-donating –NH₂ moiety. Natural bond orbital (NBO) analysis confirms hyperconjugative interactions between the –CF₃ group and the aromatic ring, stabilizing the molecule by 18.6 kcal/mol.

Table 4: Electronic Properties

| Property | Value |

|---|---|

| HOMO-LUMO Gap | 6.8 eV |

| Dipole Moment | 3.2 Debye |

| NBO Stabilization Energy | 18.6 kcal/mol |

属性

IUPAC Name |

2,3,5,6-tetrafluoro-4-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F7N/c8-2-1(7(12,13)14)3(9)5(11)6(15)4(2)10/h15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJOACTZFMHZHSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)N)F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10346901 | |

| Record name | 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10346901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

651-83-2 | |

| Record name | 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10346901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Direct Amination of Octafluorotoluene

The most widely documented method involves the direct amination of octafluorotoluene (1,2,3,4,5-pentafluoro-6-(trifluoromethyl)benzene) using liquid ammonia. This single-step process, conducted in an autoclave at ambient temperature (20°C) for 6 hours, achieves a yield of 93% . The reaction proceeds via nucleophilic aromatic substitution, where ammonia displaces a fluorine atom at the para position relative to the trifluoromethyl group.

Procedure :

-

Reactant Mixing : Octafluorotoluene (50 g, 0.3 mol) and excess liquid ammonia are combined in a 0.1 L autoclave.

-

Reaction : Stirring at 20°C for 6 hours ensures complete substitution.

-

Workup : Post-reaction, residual ammonia is evaporated, and the crude product undergoes steam distillation.

-

Purification : The distillate is extracted with dichloromethane (2 × 100 mL), dried over MgSO₄, and concentrated under vacuum to yield 47 g of colorless liquid .

Key Advantages :

-

Minimal byproducts due to the selectivity of ammonia.

-

Ambient temperature reduces energy costs.

-

Scalable to industrial volumes with standard autoclave equipment .

Nitration-Reduction of Tetrafluorobenzene Derivatives

A multi-step approach involves nitrating 2,3,5,6-tetrafluorobenzene followed by reduction to the amine. Although less direct, this method offers flexibility in introducing functional groups:

-

Nitration : Treating tetrafluorobenzene with nitric acid introduces a nitro group at the 4-position.

-

Reduction : Catalytic hydrogenation (e.g., Pd/C, H₂) converts the nitro group to an amine.

-

Trifluoromethylation : Subsequent reactions introduce the trifluoromethyl group via radical or electrophilic pathways.

Challenges :

Industrial-Scale Production Techniques

Commercial production prioritizes cost-efficiency and scalability. The direct amination method dominates due to its simplicity, but adaptations from patent CN104961638A demonstrate the viability of using tetrafluorobenzene byproducts:

Process Flow :

-

Feedstock Preparation : Recovered tetrafluorobenzene from pentafluorobenzene synthesis is purified.

-

High-Pressure Reactor : Reacted with liquid ammonia (182–245°C, 38–70 hours) in solvent-catalyzed conditions.

-

Product Isolation : Alkaline workup (NaOH) separates the amine, followed by vacuum distillation .

Economic Considerations :

-

Raw material reuse reduces costs by 15–20%.

-

Continuous flow systems enhance throughput by 30% compared to batch reactors .

Comparative Analysis of Synthesis Routes

Key Findings :

化学反应分析

2,3,5,6-Tetrafluoro-4-(trifluoromethyl)aniline undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing effects of the fluorine atoms.

Oxidation and Reduction: It can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution reactions.

Common Reagents and Conditions: Typical reagents include strong bases or nucleophiles for substitution reactions. Conditions often involve elevated temperatures and the presence of catalysts to facilitate the reactions.

Major Products: The products formed depend on the specific reaction and reagents used.

科学研究应用

Organic Synthesis

Building Block for Fluorinated Compounds

2,3,5,6-Tetrafluoro-4-(trifluoromethyl)aniline serves as a crucial intermediate in the synthesis of more complex fluorinated organic compounds. The high reactivity and stability imparted by the fluorine substituents make it an ideal candidate for various synthetic routes. It is commonly utilized in reactions aiming to introduce fluorinated moieties into larger molecular frameworks.

Synthesis Methods

The preparation of this compound typically involves multi-step reactions that may include the use of aromatic amines and fluorinating agents such as hydrogen fluoride. Controlled reaction conditions are essential to ensure successful fluorination.

Pharmaceutical Applications

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in the development of pharmaceuticals. Its interactions with enzymes such as cytochrome P450 have been documented, where it acts as an inhibitor by binding to active sites and preventing substrate binding. Such interactions suggest potential applications in drug metabolism studies and the design of enzyme inhibitors.

Anticancer Properties

In a study evaluating various trifluoromethyl-substituted compounds for anticancer activity, derivatives of this compound demonstrated promising results against human promyelotic leukemia and mouse T lymphocytic leukemia cell lines. The IC50 values indicated varying sensitivity among different cell lines, highlighting the compound's potential in cancer therapeutics .

Material Science

High-Performance Materials

The unique properties of this compound allow it to be employed in the production of specialized materials such as high-performance polymers and coatings. These materials benefit from enhanced chemical resistance and thermal stability due to the fluorinated structure.

Case Study 1: Anticancer Activity Assessment

A systematic evaluation was conducted on several trifluoromethyl-substituted compounds for their anticancer properties. The study found that specific derivatives of this compound exhibited notable cytotoxic effects against leukemia cell lines. The results underscored the importance of structural modifications on biological activity and provided insights into potential therapeutic applications .

Case Study 2: Enzyme Interaction Studies

Investigations into the biochemical interactions of this compound revealed its ability to modulate enzyme activity significantly. The compound's binding affinity to cytochrome P450 enzymes was characterized through kinetic studies that demonstrated its role as a competitive inhibitor. This information is vital for understanding its implications in drug metabolism and safety assessments.

作用机制

The mechanism by which 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)aniline exerts its effects is primarily related to its ability to participate in various chemical reactions. The presence of multiple fluorine atoms enhances its reactivity and stability, allowing it to interact with different molecular targets. These interactions can influence pathways involved in the synthesis of other compounds, making it a valuable intermediate in organic chemistry .

相似化合物的比较

Table 1: Key Structural and Physical Properties

Reactivity and Electronic Effects

- Electron-Withdrawing Capacity : The target compound exhibits stronger electron withdrawal than 2,3,5,6-tetrafluoroaniline due to the additional -CF₃ group, enhancing its ability to stabilize transition states in catalytic cycles .

- Steric Effects : The trifluoromethyl group introduces steric bulk, which can hinder reactions at the para position compared to less substituted analogs like 2,3,5,6-tetrafluoroaniline .

- Hydrogen Bonding: Unlike hydroxyl-containing analogs (e.g., 2,3,5,6-tetrafluoro-4-hydroxybenzoic acid), the amino group enables hydrogen bonding, facilitating its use in supramolecular assemblies .

生物活性

2,3,5,6-Tetrafluoro-4-(trifluoromethyl)aniline (TFAT) is a fluorinated aromatic compound with significant biological activity. This article explores its interactions with biological systems, including its potential therapeutic applications, mechanisms of action, and safety considerations.

- Chemical Formula : C₇H₂F₇N

- Molecular Weight : 233.09 g/mol

- Boiling Point : 185–187 °C

Biological Activity Overview

TFAT exhibits notable biological activities primarily due to its unique fluorinated structure. The presence of multiple fluorine atoms enhances its lipophilicity and stability, which may influence its interaction with biological molecules.

1. Enzyme Interactions

TFAT has been shown to inhibit various enzymes, although specific mechanisms remain largely undocumented. Its interactions may include:

- Inhibition of Cyclic Nucleotide Phosphodiesterases (PDEs) : This could lead to increased levels of cyclic GMP or AMP, influencing cellular signaling pathways.

- Potential Antibacterial Activity : Preliminary studies indicate that compounds with similar structures exhibit antibacterial properties against strains such as Escherichia coli and Candida albicans .

2. Anticancer Potential

Research into the anticancer properties of fluorinated compounds suggests that TFAT may have efficacy against certain cancer cell lines. For instance:

- Cell Line Studies : Compounds similar to TFAT have demonstrated IC50 values lower than those of established chemotherapeutics like Doxorubicin in various human cancer cell lines (e.g., A549, HCT116) .

Case Study 1: Antimicrobial Activity

In a study assessing the antimicrobial efficacy of fluorinated compounds, TFAT was included among several derivatives tested against B. mycoides, E. coli, and C. albicans. While specific results for TFAT were not detailed, related compounds showed promising minimum inhibitory concentrations (MICs), indicating potential for further exploration .

Case Study 2: Cancer Cell Line Evaluation

A series of aryl-urea derivatives containing trifluoromethyl substitutions were synthesized and tested for anticancer activity. The study highlighted that derivatives similar to TFAT exhibited enhanced biological profiles compared to non-fluorinated analogs, suggesting that TFAT may also possess significant anticancer properties worth investigating further .

Safety and Handling

Due to its chemical nature as a fluorinated organic compound, TFAT should be handled with caution:

- Irritant Properties : It is classified as an irritant; therefore, appropriate safety measures should be taken during handling.

- Storage Recommendations : Store in a cool, dry place away from incompatible substances.

常见问题

Q. Key Considerations :

- Fluorine substituents require inert reaction conditions (e.g., anhydrous, low moisture) to prevent hydrolysis.

- Purification often involves fractional distillation or chromatography due to high fluorine content and stability .

Advanced: How does this compound act as a directing group in Pd-catalyzed C–H functionalization?

Answer:

The electron-withdrawing fluorine and trifluoromethyl groups enhance coordination to palladium, enabling selective C–H activation. Mechanistically:

Coordination : The aniline’s NH₂ group binds to Pd(II), positioning the metal near the target C–H bond.

Activation : Electron-withdrawing substituents lower the energy barrier for C–H cleavage, facilitating oxidative addition.

Functionalization : Subsequent coupling with aryl halides or olefins proceeds via reductive elimination.

Q. Experimental Optimization :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Pd Catalyst | Pd(OAc)₂ or PdCl₂ | >80% efficiency |

| Ligand | Bidentate (e.g., dppe) | Enhances stability |

| Solvent | DMF or DCE | Polar aprotic preferred |

| Temperature | 80–100°C | Balances rate vs. decomposition |

Contradictions in regioselectivity may arise from competing directing effects (e.g., fluorine vs. NH₂); DFT calculations are recommended to resolve these .

Basic: What spectroscopic techniques validate the purity and structure of this compound?

Answer:

- ¹⁹F NMR : Confirms fluorine substitution patterns (δ -60 to -80 ppm for CF₃ groups).

- ¹H NMR : Aromatic protons appear as a singlet due to symmetry (δ ~6.8 ppm).

- Mass Spectrometry (EI-MS) : Expect [M]⁺ at m/z 253 (C₇H₃F₇N).

- IR Spectroscopy : N-H stretch at ~3400 cm⁻¹ and C-F stretches at 1100–1250 cm⁻¹.

Q. Purity Checks :

- GC-MS or HPLC with fluorinated column phases to resolve residual solvents/byproducts.

- Elemental analysis for C/F/N ratios (deviation <0.3% acceptable) .

Advanced: How to prevent racemization when using this compound in chiral amino acid synthesis?

Answer:

In chiral auxiliary applications (e.g., unnatural α-amino acids):

Temperature Control : Reactions at 100°C for ≤20 hours avoid racemization of stereocenters .

Mild Deprotection : Use H₂O/THF with catalytic AcOH (pH 4–5) to remove auxiliaries without epimerization.

Steric Shielding : Bulky substituents on the auxiliary reduce stereochemical lability.

Q. Data Comparison :

| Condition | Racemization (%) | Yield (%) |

|---|---|---|

| 100°C, 20 h | 0 | 85 |

| 120°C, 24 h | 12 | 78 |

| RT, 48 h (microwave) | 0 | 92 |

Microwave-assisted methods improve efficiency while retaining enantiopurity .

Advanced: How to resolve contradictions in reported reaction yields for cross-coupling reactions?

Answer:

Discrepancies often stem from:

Catalyst Loading : Pd(0) vs. Pd(II) precursors (e.g., 5 mol% PdCl₂ vs. 2 mol% Pd(PPh₃)₄).

Solvent Effects : Polar solvents (DMF) favor oxidative addition but may deactivate Pd.

Additives : Silver salts (Ag₂CO₃) scavenge halides, improving turnover.

Q. Case Study :

| Source | Yield (%) | Conditions |

|---|---|---|

| 85 | Pd(OAc)₂, DMF, 100°C, 20 h | |

| 72 | PdCl₂, THF, 80°C, 24 h |

Resolution : Use design of experiments (DoE) to optimize parameters. For reproducibility, pre-dry solvents and employ Schlenk techniques to exclude moisture .

Basic: What safety protocols are critical when handling this compound?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。